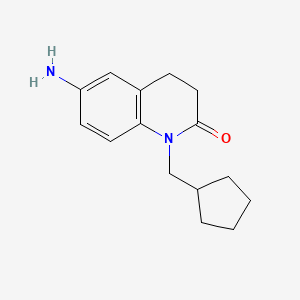

6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one

Description

Properties

IUPAC Name |

6-amino-1-(cyclopentylmethyl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIRMBLKXDNBMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one, identified by its CAS number 1308263-41-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₂₀N₂O

- Molecular Weight : 244.33 g/mol

- CAS Number : 1308263-41-3

The compound features a tetrahydroquinoline structure that is known for its versatility in drug design and development.

Pharmacological Profile

Recent studies have indicated that 6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one exhibits a range of biological activities:

- Antidepressant Effects : Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

- Neuroprotective Properties : There is evidence suggesting that tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis, which is significant in neurodegenerative diseases .

- Antinociceptive Activity : Preliminary findings indicate that this compound may possess pain-relieving properties through interactions with opioid receptors, akin to known analgesics like morphine .

The mechanisms through which 6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one exerts its effects may involve:

- Receptor Modulation : It may act as a modulator of various receptors including serotonin receptors (5-HT) and opioid receptors (μ, δ), impacting pain perception and mood regulation.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these neurotransmitters in the synaptic cleft .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of tetrahydroquinoline derivatives demonstrated significant antidepressant-like effects in animal models. The administration of these compounds resulted in increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties .

Case Study 2: Neuroprotection in Parkinson’s Disease Models

In vitro studies have shown that derivatives similar to 6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one can enhance cell viability in dopaminergic neurons exposed to neurotoxic agents. This suggests a neuroprotective role that could be beneficial in conditions like Parkinson's disease .

Data Table: Biological Activities and Effects

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 6-amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is in the field of pharmaceuticals. The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit properties beneficial for treating various conditions, including:

- Neurological Disorders : Preliminary studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of diseases like Alzheimer's and Parkinson's .

- Antidepressant Activity : Some investigations have indicated that tetrahydroquinolin derivatives can influence neurotransmitter systems, suggesting a possible role in managing depression .

Biological Research

The compound is also utilized in biological research to understand its mechanisms of action at the molecular level. Studies have focused on:

- Enzyme Inhibition : Research has shown that certain tetrahydroquinolines can inhibit enzymes involved in metabolic pathways, making them candidates for further investigation as enzyme inhibitors .

- Cell Signaling Pathways : There are ongoing studies exploring how this compound interacts with various cell signaling pathways, which could provide insights into its potential therapeutic uses .

Material Science

In addition to its biological applications, 6-amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one is being explored in material science for:

- Polymer Chemistry : The compound's unique structure may allow it to be incorporated into polymers to enhance their properties or introduce new functionalities .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal examined the neuroprotective effects of tetrahydroquinoline derivatives in animal models of neurodegenerative diseases. The results indicated that compounds similar to 6-amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one significantly reduced neuronal cell death and improved cognitive function.

Case Study 2: Antidepressant Activity

In another study focusing on the antidepressant potential of tetrahydroquinolines, researchers found that administration of this compound led to an increase in serotonin levels in the brain. This effect was associated with improved mood and reduced anxiety-like behaviors in rodent models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical properties and biological activity. Key analogs include:

Aliphatic Substituents

- InChIKey: WNOIXLXOSIYWCF-UHFFFAOYSA-N .

Cyclobutylmethyl analog (CAS: 1468968-10-6):

Fluorinated Substituents

- Trifluoroethyl analog (CAS: 1183419-80-8):

Aromatic Substituents

Physicochemical Properties (Hypothetical Comparison)

| Compound | Substituent | Predicted logP | Water Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|

| Target Compound | Cyclopentylmethyl | ~3.0 | Low (<0.1) | Moderate |

| Cyclopropylmethyl analog | Cyclopropylmethyl | ~2.2 | Moderate (~0.5) | High |

| Benzyl analog | Benzyl | ~2.8 | Very Low (<0.01) | Low |

| Trifluoroethyl analog | 2,2,2-Trifluoroethyl | ~1.5 | Moderate (~0.3) | High |

Preparation Methods

General Synthetic Strategy Overview

The preparation of 6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one generally involves:

- Construction or modification of the tetrahydroquinolinone core.

- Introduction of the amino group at the 6-position.

- Alkylation at the nitrogen (N-1) position with a cyclopentylmethyl moiety.

The key challenges are selective functionalization without affecting the lactam (2-one) moiety and controlling stereochemistry during hydrogenation or reduction steps.

Preparation of the Tetrahydroquinolin-2-one Core

The tetrahydroquinolin-2-one scaffold can be synthesized via catalytic hydrogenation of isoquinolin-2-one derivatives or through cyclization reactions starting from substituted anilines and ketoesters. For example, catalytic hydrogenation of 6-amino-isoquinoline yields 6-amino-1,2,3,4-tetrahydroisoquinoline, which is a close structural analog and precursor for further functionalization.

Selective introduction of the amino group at the 6-position is achieved either by:

- Starting from 6-amino-substituted isoquinoline precursors.

- Reduction of nitro groups at the 6-position on dihydroisoquinoline derivatives under metal-free or catalytic hydrogenation conditions.

N-Alkylation with Cyclopentylmethyl Group

The N-1 position alkylation to introduce the cyclopentylmethyl substituent is typically performed via nucleophilic substitution using cyclopentylmethyl halides (e.g., bromides or chlorides) under basic conditions. Potassium carbonate in polar aprotic solvents (e.g., DMF) under heating is a common protocol for such alkylations.

Representative Detailed Synthetic Procedure

A representative synthesis based on literature and patent disclosures involves the following steps:

Alternative Synthetic Routes and Variations

Reductive amination : The nitrogen of the tetrahydroquinolinone can be alkylated via reductive amination with cyclopentylmethyl aldehyde under reducing conditions (NaBH3CN or similar), offering mild conditions and fewer side products.

Direct alkylation of tetrahydroquinolin-2-one : Using strong bases and alkyl halides can sometimes lead to over-alkylation or side reactions; hence, protecting groups are often employed.

Use of intermediates such as 6-amino-3,4-dihydroisoquinoline derivatives : These intermediates have been reported in related syntheses, allowing functionalization at multiple positions before final reduction.

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Yield/Selectivity |

|---|---|---|

| Solvent | DMF, DCM, THF | Polar aprotic solvents favor alkylation and coupling steps |

| Base | K2CO3, triethylamine | Mild bases preferred to avoid decomposition |

| Temperature | 20°C to reflux (100°C) | Higher temperatures accelerate reaction but risk side reactions |

| Time | 3 h to 9 days (depending on step) | Longer times increase conversion but may reduce purity |

| Catalysts | Pd/C for hydrogenation | Essential for selective reduction of aromatic rings |

Summary Table of Key Preparation Steps

Research Findings and Observations

- The use of Boc protection is critical for selective N-alkylation without side reactions at the amino group.

- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction.

- Alkylation yields vary significantly with the nature of the alkyl halide and reaction conditions; cyclopentylmethyl bromide is a suitable alkylating agent.

- Purification is typically done by filtration, washing, and flash chromatography to achieve high purity.

- Long reaction times (up to 9 days) have been reported for certain coupling reactions involving related tetrahydroisoquinoline derivatives, indicating the need for optimization.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one, and how are key intermediates purified?

- Methodology : The compound can be synthesized via hydrogenation of nitro precursors using Pd/C under H₂ gas, followed by reductive amination. For example, the reduction of 6-nitro-3,4-dihydroquinolin-2(1H)-one derivatives with Pd/C in ethanol yields amino intermediates (72.9% yield after flash chromatography) . Purification typically involves Biotage flash chromatography or solvent extraction (e.g., ethyl acetate/water partitioning) .

- Critical Step : Reaction time (e.g., 48 hours for nitro reduction) and catalyst loading (10% Pd/C) significantly influence yield.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound and its derivatives?

- Methodology :

- ¹H NMR : Key peaks include aromatic protons (δ 6.3–6.6 ppm) and aliphatic cyclopentylmethyl groups (δ 1.4–3.3 ppm) .

- ESI-MS : Molecular ion peaks (e.g., [M + 1]⁺ at m/z 260.2) confirm molecular weight .

- IR Spectroscopy : Amine N-H stretches (~3350 cm⁻¹) and carbonyl C=O stretches (~1680 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of reductive amination in synthesizing tetrahydroquinoline derivatives?

- Methodology :

- Reducing Agents : LiAlH₄ in THF selectively reduces carbonyl groups to alcohols, while NaBH₄ is less effective for bulky substrates .

- Temperature : Room-temperature reactions minimize side products (e.g., over-reduction) .

- Data Contradiction : Lower yields (43–56%) occur with sterically hindered substituents (e.g., diethylaminoethyl groups) due to incomplete imine formation .

Q. How can researchers resolve contradictions in NMR data when confirming the structure of derivatives?

- Case Study : In compound 32 , overlapping signals for aliphatic protons (δ 3.0–3.3 ppm) were resolved using 2D NMR (COSY, HSQC) to assign cyclopentylmethyl and tetrahydroquinoline protons .

- Validation : Cross-checking with computational models (DFT) or X-ray crystallography (if crystalline) resolves ambiguous peaks .

Q. What strategies optimize the biological activity of tetrahydroquinoline derivatives through substituent engineering?

- Design Framework :

- Aminoethyl vs. Cyclopentylmethyl Groups : Derivatives with dimethylaminoethyl side chains show enhanced solubility (logP reduction by ~0.5 units) but reduced CNS penetration compared to cyclopentylmethyl analogs .

- Fluorine Substitution : 8-Fluoro derivatives (e.g., compound 48 ) exhibit improved binding affinity in receptor assays (IC₅₀ reduction by 30%) due to electronegativity effects .

- Experimental Validation : SAR studies using radioligand binding assays or enzymatic inhibition tests (e.g., kinase profiling) .

Key Challenges in Methodological Design

- Steric Hindrance : Bulky substituents (e.g., cyclopentylmethyl) require prolonged reaction times for complete reduction .

- Byproduct Formation : Over-reduction of carbonyl groups can occur with excess LiAlH₄, necessitating strict stoichiometric control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.